

# FT-IR Spectrum Analysis of 2-amino-4-methylacetophenone

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## Compound of Interest

Compound Name:	1-(2-Amino-4-methylphenyl)ethanone
Cat. No.:	B045005

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FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of 2-amino-4-methylacetophenone is characterized by the vibrational frequencies of its key structural components: the amino group (-NH<sub>2</sub>), the methyl group (-CH<sub>3</sub>), the acetyl group (-COCH<sub>3</sub>), and the substituted aromatic ring.

Table 1: Predicted FT-IR Absorption Bands for 2-amino-4-methylacetophenone

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3450-3300	Medium	N-H stretching (asymmetric and symmetric)	Primary Amine (-NH <sub>2</sub> )
3100-3000	Medium	C-H stretching	Aromatic Ring
3000-2850	Medium	C-H stretching	Methyl Group (-CH <sub>3</sub> )
1680-1660	Strong	C=O stretching	Aryl Ketone (-COCH <sub>3</sub> )
1625-1575	Medium-Strong	N-H bending	Primary Amine (-NH <sub>2</sub> )
1600-1475	Medium-Weak	C=C stretching	Aromatic Ring
1470-1430	Medium	C-H bending (asymmetric)	Methyl Group (-CH <sub>3</sub> )
1360-1355	Medium	C-H bending (symmetric)	Methyl Group (-CH <sub>3</sub> )
1320-1210	Strong	C-N stretching	Aromatic Amine
900-675	Strong	C-H out-of-plane bending	Aromatic Ring

Note: These are predicted ranges. Actual peak positions may vary based on the molecular environment and sample state.

For a practical comparison, the experimental FT-IR data for a closely related compound, 4-aminoacetophenone, shows characteristic peaks for the amino group (N-H stretching) around 3410 cm<sup>-1</sup> and 3216 cm<sup>-1</sup>, a strong carbonyl (C=O) stretch at approximately 1679 cm<sup>-1</sup>, and N-H bending around 1619 cm<sup>-1</sup>.<sup>[1]</sup>

## Comparison with Alternative Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation requires complementary techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR: Would reveal the number of chemically distinct protons and their neighboring environments. For 2-amino-4-methylacetophenone, one would expect distinct signals for the amino protons, the aromatic protons (with specific splitting patterns indicating their relative positions), the methyl protons of the acetyl group, and the protons of the methyl group on the ring.
- $^{13}\text{C}$  NMR: Would show signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbons.

Table 2: Comparison of Spectroscopic Data for Methylacetophenone Isomers

Technique	2-Methylacetophenone	4-Methylacetophenone	Predicted 2-amino-4-methylacetophenone
$^1\text{H}$ NMR ( $\delta$ , ppm)	Aromatic H: 7.21-7.66 (m, 4H), Acetyl CH <sub>3</sub> : 2.54, Ring CH <sub>3</sub> : 2.51[2]	Aromatic H: 7.25 (d, 2H), 7.86 (d, 2H), Acetyl CH <sub>3</sub> : 2.57, Ring CH <sub>3</sub> : 2.41[2]	Aromatic H: ~6.5-7.8, Amino NH <sub>2</sub> : ~4.0-5.0 (broad), Acetyl CH <sub>3</sub> : ~2.5, Ring CH <sub>3</sub> : ~2.3
$^{13}\text{C}$ NMR ( $\delta$ , ppm)	Carbonyl C: 201.2, Aromatic C: 125.6-138.4, Acetyl CH <sub>3</sub> : 29.6, Ring CH <sub>3</sub> : 21.4[2]	Carbonyl C: 198.0, Aromatic C: 128.4-143.9, Acetyl CH <sub>3</sub> : 26.5, Ring CH <sub>3</sub> : 21.6[2][3]	Carbonyl C: ~197, Aromatic C: ~115-150, Acetyl CH <sub>3</sub> : ~26, Ring CH <sub>3</sub> : ~21

## Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule. For 2-amino-4-methylacetophenone (C<sub>9</sub>H<sub>11</sub>NO), the molecular weight is 149.19 g/mol .

Table 3: Key Mass Spectral Peaks for Acetophenone Derivatives

m/z Value	Ion Assignment	4-Methylacetophenone[4]	4-Aminoacetophenone[5]	Predicted for 2-amino-4-methylacetophenone
149	[M] <sup>+</sup>	-	-	Molecular Ion
135	[M] <sup>+</sup>	-	Molecular Ion	-
134	[M] <sup>+</sup>	Molecular Ion	-	-
134	[M-CH <sub>3</sub> ] <sup>+</sup>	-	-	Loss of methyl from acetyl
120	[M-NH] <sup>+</sup>	-	[M-NH] <sup>+</sup>	-
119	[M-CH <sub>3</sub> ] <sup>+</sup>	[M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)	-	-
92	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>	-	Fragment	Aromatic amine fragment
43	[CH <sub>3</sub> CO] <sup>+</sup>	Acetyl cation	Acetyl cation	Acetyl cation

## UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems. The presence of the aromatic ring and the carbonyl group in 2-amino-4-methylacetophenone will result in characteristic absorptions in the UV region. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. For acetophenone, characteristic absorption bands are observed around 240 nm and 280 nm.<sup>[6]</sup> The addition of an amino group can shift these to longer wavelengths.<sup>[7]</sup>

## Experimental Protocols

Detailed methodologies are crucial for reproducible results.

## FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of the solid 2-amino-4-methylacetophenone sample is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric contributions ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the infrared spectrum is recorded, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups.

## NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard.<sup>[2]</sup> The solution is then transferred to an NMR tube.
- Data Acquisition: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: The acquired data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

## Mass Spectrometry (Electron Ionization - EI)

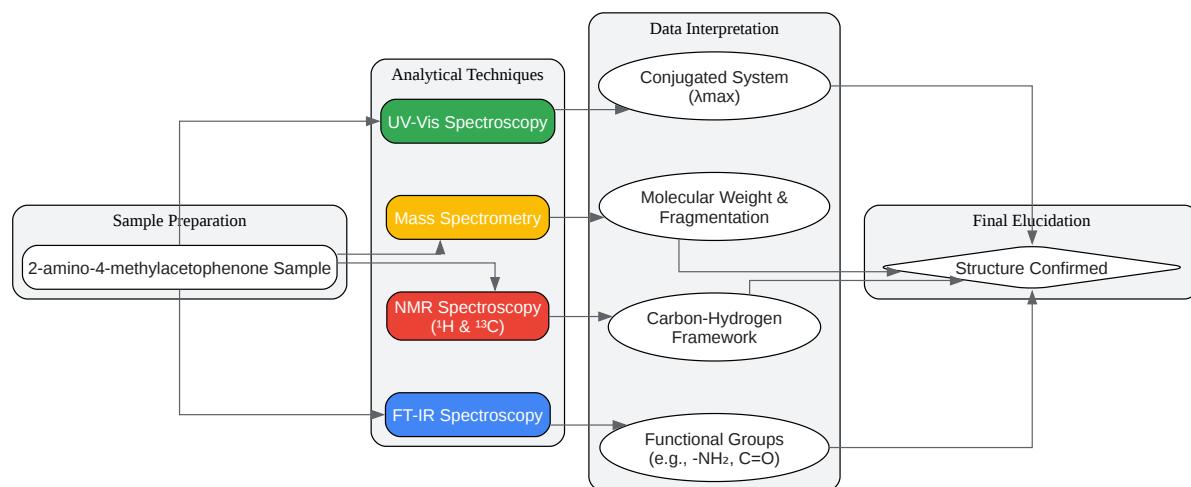
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions versus their  $m/z$  ratio.

## UV-Visible Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically  $< 1.5$ ).
- **Blank Measurement:** A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline.
- **Sample Measurement:** The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the resulting spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-amino-4-methylacetophenone.



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Caption: Workflow for the comprehensive spectroscopic analysis of 2-amino-4-methylacetophenone.

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